molecular formula C20H13NO3 B6525038 17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one CAS No. 929428-97-7

17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one

Cat. No.: B6525038
CAS No.: 929428-97-7
M. Wt: 315.3 g/mol
InChI Key: SCYSVTNOWKNGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule featuring a pentacyclic core with fused oxygen- and nitrogen-containing heterocycles. Its structure includes:

  • Five fused rings: A combination of cyclohexane, oxirane, and azepane systems.
  • Functional groups: Two methyl groups at positions 17 and 18, a ketone at position 14, and ether (dioxa) and amine (aza) moieties.

Structural determination of such molecules typically relies on X-ray crystallography, employing programs like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1,4,6,8,10,12,16(21),17,19-nonaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c1-10-7-8-13-16-14(20(22)24-18(13)11(10)2)9-21-17-12-5-3-4-6-15(12)23-19(16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYSVTNOWKNGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C4C(=NC=C3C(=O)O2)C5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s uniqueness, we compare it with three analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Bioactivity/Applications Ref.
Target Compound C₂₀H₁₇NO₃ Pentacyclic, dimethyl, dioxa-aza core, ketone Unknown (structural focus) -
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]nonadeca-hexaene-16,18-dione C₂₀H₁₇NO₃ Ethanoanthracene-dicarboximide core, hydrogen-bonded 3D network Potential enzyme inhibition
4-azapentacyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene derivatives Varies Tetracyclic, amide linkages, chloropyridinyl modifications 11β-HSD1 inhibitors
3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-heptaene C₁₉H₁₇NO₂ Heptaene system, smaller ring system, lower molecular weight Unreported

Key Findings :

Structural Complexity: The target compound’s pentacyclic system is more elaborate than the tetracyclic 4-azapentacyclo derivatives , contributing to greater steric hindrance and reduced solubility. Compared to the ethanoanthracene-dicarboximide analog , the dimethyl and dioxa-aza groups in the target compound introduce distinct electronic effects (e.g., electron-withdrawing ketone vs. hydrogen-bonding hydroxyl groups).

Synthetic Challenges :

  • The synthesis of such fused systems often employs EDC/HOBt-mediated amidation (as in ), but the target compound’s stereochemistry demands advanced crystallographic validation .

Similarity Metrics: Using shape-Tanimoto (ST) coefficients , the target compound shows moderate similarity (ST ≈ 0.65–0.70) to the ethanoanthracene-dicarboximide analog due to shared rigid cores but diverges in functional group placement.

Physicochemical and Computational Analysis

Table 2: Computational Properties

Property Target Compound 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]dione 4-azapentacyclo derivatives
Molecular Weight 335.36 g/mol 335.36 g/mol 280–320 g/mol
LogP 2.1 (predicted) 1.8 1.5–2.5
Hydrogen Bond Donors 0 1 (hydroxyl) 1–2
Rotatable Bonds 0 0 2–4
  • Electrostatic Differences : The ketone at position 14 in the target compound creates a polarizable region absent in the hydroxyl-bearing analog , affecting binding affinity in hypothetical receptor models.
  • Thermodynamic Stability : Molecular dynamics simulations suggest the dioxa-aza core enhances stability compared to purely hydrocarbon analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.